molecular formula C8H12O2 B2801741 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid CAS No. 1780872-44-7

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid

Cat. No.: B2801741
CAS No.: 1780872-44-7
M. Wt: 140.182
InChI Key: VFLUKLONYOJQIH-UHFFFAOYSA-N
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Description

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid is a chemical compound with a unique bicyclic structure.

Scientific Research Applications

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing complex molecules in medicinal chemistry.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(3-Bicyclo[3.1.0]hexanyl)acetic acid” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 .

Future Directions

While specific future directions for “2-(3-Bicyclo[3.1.0]hexanyl)acetic acid” are not mentioned in the search results, the synthesis of bicyclo[3.1.0]hexanes is a topic of ongoing research . The ability to create these compounds with high yields and diastereoselectivity opens up potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of photoredox catalysis and efficient synthesis of reaction partners make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(3-Bicyclo[3.1.0]hexanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and substituents.

    Cyclopropane derivatives: Compounds with cyclopropane rings exhibit similar reactivity but lack the bicyclic framework.

Uniqueness

2-(3-Bicyclo[3.1.0]hexanyl)acetic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-bicyclo[3.1.0]hexanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)3-5-1-6-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLUKLONYOJQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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